5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a methoxy group and a hydroxyl group
Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(7-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQBAMYQRGFXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685761 | |
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-52-9 | |
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Various reduced phenol derivatives.
Substitution: Substituted phenols with different functional groups.
Scientific Research Applications
Chemistry: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The methoxy and hydroxyl groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the methoxy group.
2-Methoxy-4-fluorophenol: Similar but lacks the trifluoromethyl group.
Uniqueness: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is unique due to the combination of fluoro, trifluoromethyl, methoxy, and hydroxyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
